molecular formula C14H22N4O2S B12520857 L-Methionyl-N-[2-(pyridin-2-yl)ethyl]glycinamide CAS No. 666861-85-4

L-Methionyl-N-[2-(pyridin-2-yl)ethyl]glycinamide

Cat. No.: B12520857
CAS No.: 666861-85-4
M. Wt: 310.42 g/mol
InChI Key: NHYKWBUDCQAFPM-LBPRGKRZSA-N
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Description

L-Methionyl-N-[2-(pyridin-2-yl)ethyl]glycinamide is a chemical compound that features a methionine residue linked to a glycinamide moiety through a 2-(pyridin-2-yl)ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Methionyl-N-[2-(pyridin-2-yl)ethyl]glycinamide typically involves the coupling of L-methionine with N-[2-(pyridin-2-yl)ethyl]glycinamide. This can be achieved through peptide coupling reactions using reagents such as carbodiimides (e.g., EDCI) and coupling additives like HOBt or HOAt to enhance the efficiency of the reaction. The reaction is usually carried out in an organic solvent such as DMF or DCM under mild conditions to prevent racemization of the amino acid .

Industrial Production Methods

For industrial-scale production, the synthesis may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable production of peptides and peptide-like compounds. This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin, followed by deprotection and cleavage from the resin .

Chemical Reactions Analysis

Types of Reactions

L-Methionyl-N-[2-(pyridin-2-yl)ethyl]glycinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nitric acid, halogens.

Major Products Formed

Scientific Research Applications

L-Methionyl-N-[2-(pyridin-2-yl)ethyl]glycinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of L-Methionyl-N-[2-(pyridin-2-yl)ethyl]glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methionine residue can participate in redox reactions, while the pyridine ring can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the glycinamide moiety can form hydrogen bonds with biological macromolecules, modulating their function .

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-N,N-bis(2-pyridylethyl)amine: Similar structure with two pyridine rings and a methyl group.

    2-(Pyridin-2-yl)pyrimidine derivatives: Compounds with a pyridine ring linked to a pyrimidine moiety.

Uniqueness

L-Methionyl-N-[2-(pyridin-2-yl)ethyl]glycinamide is unique due to the presence of the methionine residue, which imparts distinct redox properties and potential biological activity. The combination of the pyridine ring and glycinamide moiety also provides a versatile scaffold for further functionalization and study .

Properties

CAS No.

666861-85-4

Molecular Formula

C14H22N4O2S

Molecular Weight

310.42 g/mol

IUPAC Name

(2S)-2-amino-4-methylsulfanyl-N-[2-oxo-2-(2-pyridin-2-ylethylamino)ethyl]butanamide

InChI

InChI=1S/C14H22N4O2S/c1-21-9-6-12(15)14(20)18-10-13(19)17-8-5-11-4-2-3-7-16-11/h2-4,7,12H,5-6,8-10,15H2,1H3,(H,17,19)(H,18,20)/t12-/m0/s1

InChI Key

NHYKWBUDCQAFPM-LBPRGKRZSA-N

Isomeric SMILES

CSCC[C@@H](C(=O)NCC(=O)NCCC1=CC=CC=N1)N

Canonical SMILES

CSCCC(C(=O)NCC(=O)NCCC1=CC=CC=N1)N

Origin of Product

United States

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